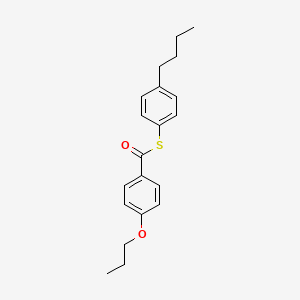
S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a carbothioate group attached to a benzene ring, which is further substituted with butyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-propoxybenzenecarbothioic acid with 4-butylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioester bond. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the formation of the thioester bond.
Solvent: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used to study the interactions between thioesters and biological molecules, such as proteins and enzymes.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with various biological molecules. The aromatic rings in the compound may also participate in π-π interactions with other aromatic systems, influencing its biological activity.
Comparison with Similar Compounds
S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate can be compared with other similar compounds, such as:
S-(4-Butoxyphenyl) 4-propylbenzene-1-carbothioate: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and reactivity.
Benzenecarbothioic acid derivatives: Other derivatives of benzenecarbothioic acid may have different substituents on the benzene ring, affecting their chemical behavior and applications.
Properties
CAS No. |
61518-92-1 |
|---|---|
Molecular Formula |
C20H24O2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C20H24O2S/c1-3-5-6-16-7-13-19(14-8-16)23-20(21)17-9-11-18(12-10-17)22-15-4-2/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
IPBZPEYSEQGWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















